1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine
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Overview
Description
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group at the 3-position and a difluoroethyl group at the 1-position. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,1-difluoro-2-iodoethane and 3-nitro-1H-pyrazole.
Reaction Conditions: The difluoroethyl group is introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate. This reaction is carried out under mild conditions, typically at room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production: For large-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound is believed to interact with enzymes and receptors that are involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with biological targets.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds and 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds share structural similarities.
Uniqueness: The presence of both a nitro group and a difluoroethyl group in this compound makes it unique.
Properties
Molecular Formula |
C5H6F2N4O2 |
---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H6F2N4O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2,8H2 |
InChI Key |
RBRAZUZIHFYLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)N |
Origin of Product |
United States |
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